Pralidoxime iodide, (Z)- is a chemical compound primarily recognized for its role as an antidote in treating poisoning caused by organophosphate pesticides and nerve agents. It functions by reactivating the enzyme acetylcholinesterase, which is inhibited by these toxic substances. The chemical is classified under the category of oximes, specifically as a member of the N-methylpyridinium compounds, which are characterized by a methyl group at the 1-position of a pyridine ring .
Pralidoxime iodide is derived from the reaction of pyridine-2-carboxaldehyde and hydroxylamine, leading to the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to yield pralidoxime as its iodide salt. In terms of classification, it belongs to:
The synthesis of pralidoxime iodide involves two main steps:
This two-step synthesis is crucial for producing a compound that can effectively reactivate acetylcholinesterase inhibited by organophosphates.
Pralidoxime iodide has the following molecular characteristics:
The structure features a pyridine ring with a hydroxylamine group attached to it, making it a potent reactivator of acetylcholinesterase.
Pralidoxime iodide primarily acts through its ability to reactivate acetylcholinesterase that has been phosphorylated by organophosphate compounds. The mechanism involves:
The efficiency of reactivation depends on several factors including the structure of the organophosphate and the concentration of pralidoxime iodide present.
The mechanism by which pralidoxime iodide acts involves several steps:
This mechanism highlights its critical role in countering the effects of organophosphate poisoning.
Pralidoxime iodide exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and efficacy in medical applications.
Pralidoxime iodide is primarily used in medical settings as an antidote for organophosphate poisoning. Its applications include:
Organophosphates (OPs) irreversibly inhibit acetylcholinesterase (AChE) by phosphorylating the catalytic serine residue (Ser203 in humans) within the enzyme’s active site. This phosphorylation occurs via nucleophilic attack, forming a covalent bond that blocks acetylcholine hydrolysis. The resulting accumulation of acetylcholine causes cholinergic toxicity. Pralidoxime iodide (2-PAM iodide), a monopyridinium oxime, functions as a nucleophilic reactivator. Its oximate anion (—NOH → —NO⁻) attacks the phosphorus atom in the phosphorylated serine, displacing the OP moiety and restoring AChE activity. This reactivation is feasible only before "aging," a dealkylation process that strengthens the OP-enzyme bond [1] [8].
The efficacy of pralidoxime iodide hinges on its affinity for the AChE anionic subsite, which positions its oxime group near the phosphorylated serine. Structural studies reveal that the quaternary nitrogen of pralidoxime forms π-cation interactions with Trp86 in the choline-binding site, while the oxime group aligns optimally for nucleophilic attack on the phosphorus. However, steric constraints in the active site gorge limit access to certain OP-conjugated enzymes, particularly those with bulky alkyl groups (e.g., soman) [1] [9].
The reactivation kinetics of OP-inhibited AChE by pralidoxime iodide follows a second-order reaction, described by the reactivation rate constant (kᵣ), which depends on oxime concentration and affinity for the phosphorylated enzyme. Key parameters include:
Table 1: Reactivation Kinetics of Human AChE Inhibited by OPs
OP Inhibitor | kᵣ (M⁻¹min⁻¹) | k₂ (min⁻¹) | Kₒₓ (mM) |
---|---|---|---|
Paraoxon | 38,000 | 0.45 | 0.12 |
Dimethoate | 1,150* | 0.11* | 9.5* |
Soman | Not measurable | - | - |
Data for dimethoate at 1 mM pralidoxime; full reactivation requires >2 mM [7].
Reactivation efficiency is concentration-dependent. In vitro studies show that 0.1 mM pralidoxime iodide achieves only 20–30% reactivation of dimethoate-inhibited AChE, while ≥5 mM restores >90% activity. Delayed administration reduces efficacy due to aging [7].
"Aging" refers to the non-reactivatable state of OP-AChE adducts resulting from dealkylation (loss of an alkyl group from the OP moiety), which stabilizes the phosphorus-enzyme bond. The aging half-life varies by OP:
Pralidoxime iodide impedes aging by:
Phosphoramidate inhibitors (e.g., tabun, methamidophos) exhibit slower aging than phosphates but are inherently resistant to pralidoxime reactivation due to their planar geometry, which misaligns the oxime nucleophile [9].
OP inhibitors often possess chiral phosphorus centers, creating enantiomers with distinct inhibitory and aging properties. For example:
Pralidoxime iodide’s reactivation efficacy is stereoselective due to asymmetric positioning in the AChE gorge. Molecular dynamics simulations show that Rₚ-OP adducts position the phosphorus atom closer to pralidoxime’s oxime group than Sₚ-adducts, accelerating nucleophilic attack. Conversely, branched alkyl groups (e.g., pinacolyl in soman) force the oxime into suboptimal angles (>120° from the P–O bond), reducing efficiency [9].
Table 2: Stereochemical Impact on Reactivation Efficiency
OP Enantiomer | Reactivation Half-time (min) | Optimal Angle (°) |
---|---|---|
Rₚ-Paraoxon | 2.1 | 105 |
Sₚ-Paraoxon | 8.7 | 142 |
Rₚ-Soman | >60 | 158 |
Pralidoxime’s Z-isomer (oxime syn to pyridine nitrogen) is more reactive than the E-isomer due to intramolecular hydrogen bonding that enhances nucleophilicity. This conformation stabilizes the transition state during dephosphorylation [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4